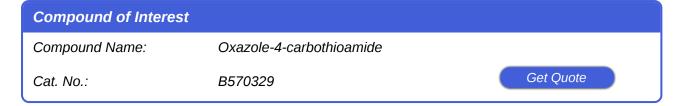


# Oxazole-4-carbothioamide: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Oxazole-4-carbothioamide, a sulfur-containing derivative of the oxazole heterocyclic system, is a compound of increasing interest in the fields of medicinal chemistry and agrochemical research. Its structural features, particularly the presence of the toxophoric carbothioamide group attached to the versatile oxazole scaffold, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural aspects of oxazole-4-carbothioamide, supplemented with predicted data and generalized experimental protocols to facilitate further research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides a predictive framework based on the well-established chemistry of related oxazole derivatives.

# **Chemical Identity and Physical Properties**

Oxazole-4-carbothioamide, with the systematic IUPAC name 1,3-oxazole-4-carbothioamide, is a pale yellow solid.[1] Its fundamental identifiers and physical properties are summarized in the table below. It is important to note that while some properties are reported from supplier data, others, such as melting point, boiling point, and pKa, are not readily available and are therefore predicted based on the properties of structurally similar compounds.



Property	Value	Source
CAS Number	118802-31-6	[1]
Molecular Formula	C4H4N2OS	[1]
Molecular Weight	128.16 g/mol	[1]
Appearance	Pale yellow solid	[1]
Melting Point	Not reported (Predicted: 150-170 °C)	N/A
Boiling Point	Not reported (Predicted: Decomposes before boiling)	N/A
pKa (conjugate acid)	Not reported (Predicted: ~1-2)	[2]
Solubility	Not reported (Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water)	N/A

# Structural Information and Spectroscopic Data

The structure of **oxazole-4-carbothioamide** consists of a five-membered oxazole ring substituted at the 4-position with a carbothioamide (-C(=S)NH<sub>2</sub>) group. The oxazole ring itself is an aromatic heterocycle containing one oxygen and one nitrogen atom.[3]

## **Predicted Spectroscopic Data**

Detailed experimental spectra for **oxazole-4-carbothioamide** are not widely published. However, based on the known spectral characteristics of oxazole and thioamide compounds, the following spectroscopic data can be predicted.

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the amine protons of the carbothioamide group.



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.3-8.5	Singlet	H-2 (proton at position 2 of the oxazole ring)
~8.0-8.2	Singlet	H-5 (proton at position 5 of the oxazole ring)
~9.0-9.5 (broad)	Singlet	-NH <sub>2</sub> (protons of the carbothioamide group)

#### 2.1.2. <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift ( $\delta$ , ppm) | Assignment | | :--- | :--- | | ~185-195 | C=S (thiocarbonyl carbon) | | ~150-155 | C-2 (carbon at position 2 of the oxazole ring) | | ~140-145 | C-4 (carbon at position 4 of the oxazole ring) | | ~130-135 | C-5 (carbon at position 5 of the oxazole ring) |

#### 2.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=N, C=S, and C-O functional groups.[4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (thioamide - NH <sub>2</sub> )
~1620	Medium	C=N stretching (oxazole ring)
~1550	Medium	N-H bending (thioamide)
~1300-1400	Strong	C=S stretching (thioamide)
~1100	Strong	C-O-C stretching (oxazole ring)

#### 2.1.4. Mass Spectrometry (MS)



The electron impact mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[5]

m/z	Interpretation
128	[M] <sup>+</sup> (Molecular ion)
111	[M - NH <sub>3</sub> ] <sup>+</sup>
96	[M - S]+
70	[C₃H₂NO]+ (fragment from oxazole ring cleavage)

## **Synthesis of Oxazole-4-carbothioamide**

While a specific, detailed experimental protocol for the synthesis of **oxazole-4-carbothioamide** is not readily available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of oxazoles and carbothioamides.[6] A common approach involves the construction of the oxazole ring followed by the introduction or modification of the substituent at the 4-position.

A potential synthetic pathway is illustrated below:



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Figure 1: Plausible synthetic pathway for **Oxazole-4-carbothioamide**.

# **General Experimental Protocol for Synthesis**



The following is a generalized protocol that could be adapted for the synthesis of **oxazole-4-carbothioamide**, starting from a suitable oxazole-4-carboxamide precursor.

- Thionation of Oxazole-4-carboxamide:
  - To a stirred solution of oxazole-4-carboxamide (1 equivalent) in anhydrous toluene or dioxane, add Lawesson's reagent (0.5 equivalents).
  - Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Filter the mixture to remove any insoluble byproducts.
  - Concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford oxazole-4carbothioamide.

# **Experimental Protocols for Characterization**

To obtain definitive structural and purity data for synthesized **oxazole-4-carbothioamide**, the following standard experimental protocols are recommended.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.



• ¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

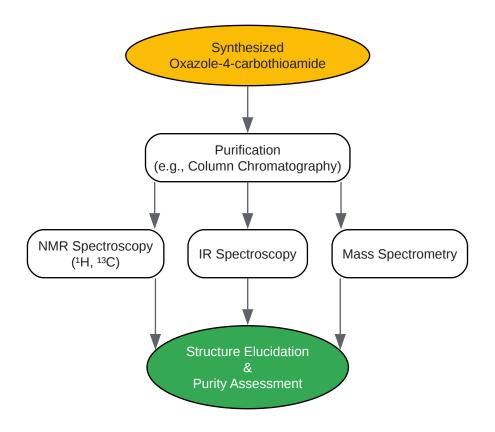
## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.





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Figure 2: General experimental workflow for the characterization of **Oxazole-4-** carbothioamide.

# **Potential Applications and Future Directions**

**Oxazole-4-carbothioamide** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] The presence of the reactive carbothioamide group allows for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening.

- Pharmaceutical Development: The oxazole nucleus is a common scaffold in many biologically active compounds. The addition of the carbothioamide moiety may impart or enhance activities such as antimicrobial, antifungal, or anticancer properties. For instance, it has been used as a reactant in the synthesis of inhibitors of 15-prostaglandin dehydrogenase, a target for potentiating tissue repair.[1]
- Agrochemical Chemistry: Thioamide-containing compounds are known to exhibit insecticidal and herbicidal activities. Oxazole-4-carbothioamide could be a precursor for novel



pesticides or herbicides.

Future research should focus on the development of efficient and scalable synthetic routes to **oxazole-4-carbothioamide** and its derivatives. A thorough investigation of its biological activity profile through systematic screening is warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing its properties for specific applications.

## Safety and Handling

While a comprehensive safety data sheet (SDS) for **oxazole-4-carbothioamide** is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the known properties of related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

### Conclusion

Oxazole-4-carbothioamide is a promising heterocyclic compound with significant potential in drug discovery and agrochemical development. This technical guide has summarized the currently available information on its chemical properties and structure, providing a foundation for researchers in the field. Although specific experimental data is sparse, the provided predictions and general protocols offer a starting point for the synthesis, characterization, and further investigation of this intriguing molecule. The elucidation of its complete physicochemical and biological profile will undoubtedly open new avenues for its application.

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